4,4'-Thiobis[5-tert-butyl-m-cresol]
CAS No.: 3818-54-0
Cat. No.: VC18401265
Molecular Formula: C22H30O2S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3818-54-0 |
|---|---|
| Molecular Formula | C22H30O2S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
| Standard InChI | InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
| Standard InChI Key | MHIIENSHBMGNJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
4,4'-Thiobis(6-tert-butyl-m-cresol) belongs to the class of hindered phenolic antioxidants, characterized by two tert-butyl groups adjacent to hydroxyl moieties on a diphenyl sulfide backbone. The tert-butyl substituents sterically hinder oxidative degradation, enhancing thermal stability . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 358.537 g/mol | |
| Melting Point | 160–165°C | |
| Boiling Point | 475.6±45.0°C | |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 230.7±27.4°C |
The compound’s solubility profile favors non-polar solvents, with limited solubility in water, making it ideal for hydrophobic polymer matrices like polypropylene and ABS .
Synthesis and Industrial Production
Traditional Synthesis Route
Historically, 4,4'-Thiobis(6-tert-butyl-m-cresol) was synthesized via condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride () . The reaction proceeds as:
Advanced Synthetic Methodologies
A patent-pending innovation (CN113200893A) eliminates chlorine-based reagents, instead utilizing silver iodide (), iodine (), and a copper () catalyst in a non-organic solvent . Key steps include:
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Light-Protected Reaction: 2-tert-butyl-5-methylphenol reacts with and at 50–120°C for 1–24 hours.
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Filtration and Washing: The product is filtered, washed, and dried to isolate the organic phase.
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Catalytic Coupling: Thiourea and a base (e.g., triethylamine or ) are added with to facilitate sulfide bond formation .
Advantages Over Traditional Methods:
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Avoids and HCl emissions.
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Recovers and catalysts for reuse.
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Yields high-purity product (≥98%) suitable for food-contact applications .
Applications in Polymer Science
Antioxidant Mechanisms
The compound scavenges free radicals via hydrogen donation from its phenolic hydroxyl groups, terminating autoxidation chains in polymers. Synergistic effects with carbon black and octadecanol enhance UV stability in polypropylene and polystyrene .
Industrial Use Cases
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Polypropylene Stabilization: Reduces thermal degradation during processing (180–220°C).
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ABS and Polystyrene: Prevents yellowing and embrittlement in automotive and packaging materials.
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Food-Contact Plastics: Approved in the EU and US for use in food containers due to low toxicity .
Toxicological Profile
Acute and Chronic Toxicity
Studies in Fischer rats and B6C3F1 mice revealed dose-dependent toxicity:
| Species | Route | Key Findings | Source |
|---|---|---|---|
| Rats | Oral | Hepatotoxicity at ≥500 mg/kg/day | |
| Mice | Dermal | 20% absorption; 70% residual on skin | |
| Rats | Dermal | <2% absorption; minimal systemic exposure |
Chronic exposure in rats (2-year feed study) showed hepatocellular adenomas at 12,000 ppm, classifying the compound as a potential carcinogen .
Mutagenicity and Genotoxicity
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Bacterial Reverse Mutation Assay: Negative in Salmonella typhimurium strains .
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Mammalian Cell Cytogenetics: No clastogenic effects in Chinese hamster ovary cells .
Regulatory Status and Compliance
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